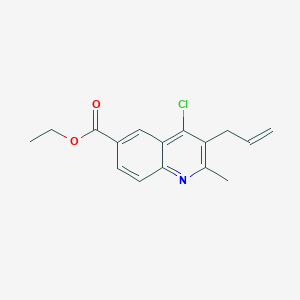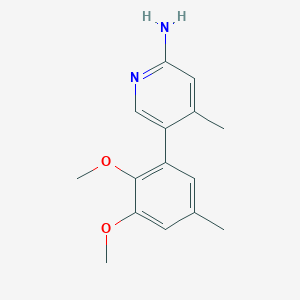![molecular formula C20H15N3S B5685423 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole](/img/structure/B5685423.png)
3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively researched due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Scientific Research Applications
3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and anti-tumor properties. It has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Mechanism of Action
The mechanism of action of 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole involves the inhibition of 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole, which is a serine/threonine kinase that plays a key role in various cellular processes. 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole is involved in the regulation of glycogen metabolism, gene expression, and cell cycle progression. By inhibiting 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole, 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole can modulate various cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to increase the production of anti-inflammatory cytokines such as IL-10, which can help to reduce inflammation. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole in lab experiments include its high potency, specificity, and selectivity for 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole. It can be used to study the role of 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole in various cellular processes and diseases. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer by targeting 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole, which is involved in the regulation of cell proliferation and apoptosis. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility and bioavailability.
Synthesis Methods
The synthesis of 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with 2-aminothiazole in the presence of a catalyst such as acetic acid. The reaction proceeds through a series of steps that involve the formation of an imine intermediate, which is then cyclized to form the final product. The purity and yield of the product can be improved by using various purification techniques such as column chromatography and recrystallization.
properties
IUPAC Name |
2-(1H-indol-3-yl)-4-(2-methyl-1H-indol-3-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3S/c1-12-19(14-7-3-5-9-17(14)22-12)18-11-24-20(23-18)15-10-21-16-8-4-2-6-13(15)16/h2-11,21-22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASURGCRDOSOXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CSC(=N3)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one](/img/structure/B5685343.png)
![methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate](/img/structure/B5685356.png)

![(3aS*,7aR*)-5-methyl-2-[(1-phenylcyclopropyl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5685372.png)
![N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5685377.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5685378.png)

![2-[(2-chlorobenzyl)thio]-N-1-naphthylacetamide](/img/structure/B5685391.png)

![3,5-dimethyl-7-(5-phenoxy-2-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5685405.png)
![1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]azepane](/img/structure/B5685415.png)

![(3S*,4S*)-1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-4-methylpiperidine-3,4-diol](/img/structure/B5685434.png)
